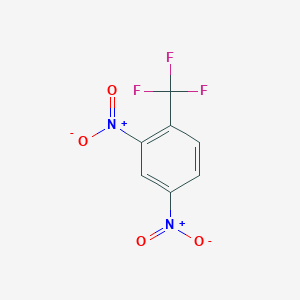
2,4-Dinitrobenzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dinitrobenzotrifluoride is an organic compound with the molecular formula C7H3F3N2O4. It is characterized by the presence of two nitro groups and a trifluoromethyl group attached to a benzene ring. This compound is known for its applications in various chemical syntheses and industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzotrifluoride can be synthesized through a nitration reaction of benzotrifluoride. The process typically involves the following steps:
Nitration Reaction: Benzotrifluoride is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 2 and 4 positions on the benzene ring.
Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to maintain consistent reaction conditions and improve yield.
Separation and Purification: Employing industrial-scale distillation and crystallization techniques to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitrobenzotrifluoride undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Reduction: 2,4-Diaminobenzotrifluoride.
Substitution: Various substituted benzotrifluorides depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitrobenzotrifluoride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of biochemical assays and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2,4-Dinitrobenzotrifluoride exerts its effects depends on the specific application. In chemical reactions, the nitro groups act as electron-withdrawing groups, influencing the reactivity of the benzene ring. In biological systems, the compound’s interactions with molecular targets and pathways are determined by its structural features and functional groups.
Comparison with Similar Compounds
2,4-Dinitrobenzotrifluoride can be compared with other nitrobenzotrifluoride derivatives:
2,6-Dinitrobenzotrifluoride: Similar in structure but with nitro groups at the 2 and 6 positions, leading to different reactivity and applications.
3,5-Dinitrobenzotrifluoride: Nitro groups at the 3 and 5 positions, resulting in distinct chemical and physical properties.
2,4-Dichloro-3,5-dinitrobenzotrifluoride:
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specialized applications in various fields.
Properties
Molecular Formula |
C7H3F3N2O4 |
|---|---|
Molecular Weight |
236.10 g/mol |
IUPAC Name |
2,4-dinitro-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H3F3N2O4/c8-7(9,10)5-2-1-4(11(13)14)3-6(5)12(15)16/h1-3H |
InChI Key |
SFFULSMRSWZZNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


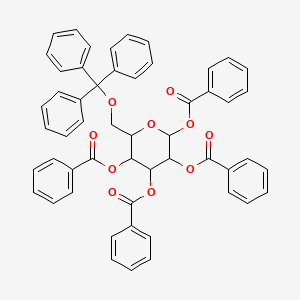



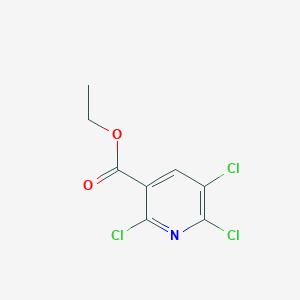

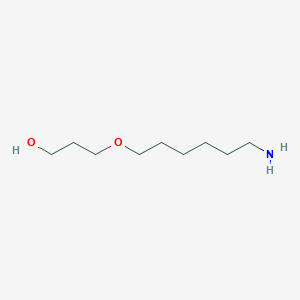
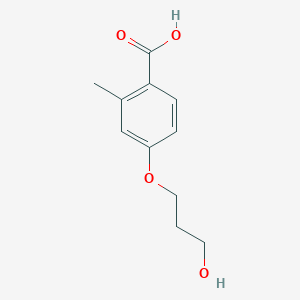
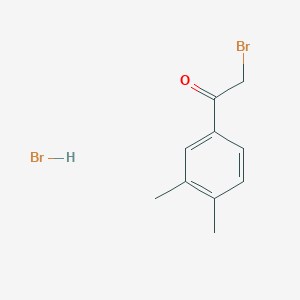
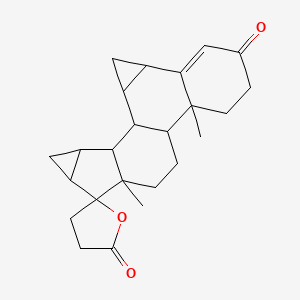


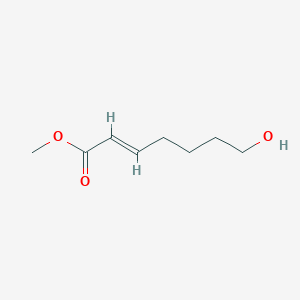
![N-[1-(3-bromophenyl)ethyl]oxan-4-amine](/img/structure/B12079710.png)
